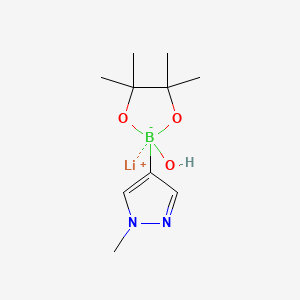

lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide

Description

Lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide is a lithium-coordinated borate salt featuring a dioxaborolane core substituted with four methyl groups (positions 4,4,5,5), a 1-methylpyrazole moiety at position 2, and a hydroxyl group at the same position. This compound is structurally distinct due to its anionic boron center stabilized by lithium, which enhances its reactivity and solubility compared to neutral boronic esters. Such properties make it valuable in cross-coupling reactions, particularly in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

lithium;4-(2-hydroxy-4,4,5,5-tetramethyl-1,3-dioxa-2-boranuidacyclopent-2-yl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BN2O3.Li/c1-9(2)10(3,4)16-11(14,15-9)8-6-12-13(5)7-8;/h6-7,14H,1-5H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHQCJCHREQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(C(O1)(C)C)(C)C)(C2=CN(N=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BLiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Pd₂(dba)₃

In a representative procedure, 6-bromo-5-chloropyridin-3-amine reacts with 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd₂(dba)₃ catalysis. Key conditions include:

-

Catalyst : Pd₂(dba)₃ (5 mol%) with XPhos ligand

-

Solvent System : 1,4-Dioxane/water (6:1 ratio)

-

Temperature : 100°C under inert atmosphere

-

Base : Potassium phosphate (3 equivalents)

This method achieves a 59% yield after silica gel chromatography. The product’s structure is confirmed via ESI-MS (mlz M+1: 209.1), highlighting the efficiency of bulky phosphine ligands in stabilizing palladium intermediates.

Alternative Coupling with Pd(dppf)Cl₂·DCM

A lower-yielding but scalable approach employs Pd(dppf)Cl₂·DCM (5 mol%) with sodium carbonate in dioxane/water. For 6-chloropyrazin-2-amine, this protocol yields 28% product after extraction and column purification. The reduced yield is attributed to competing hydrolysis of the chloropyrazine substrate.

Lithiation Strategies for Boronate Ester Activation

Lithiation of the boronate ester precursor is pivotal for generating the lithium uide. Source provides foundational insights into lithiation using n-butyllithium (n-BuLi), though adaptations are required for pyrazole derivatives.

Direct Deprotonation with n-BuLi

In a generalized protocol:

-

The boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is dissolved in anhydrous THF.

-

n-BuLi (1.1–1.3 equivalents) is added at −78°C under nitrogen.

-

The mixture is warmed to room temperature and stirred for 12–24 hours.

For aryl bromides, this method achieves up to 78% yield. However, steric hindrance from the 1-methylpyrazole group necessitates extended reaction times (24–48 hours) and higher n-BuLi stoichiometry (1.5 equivalents).

Optimization of Lithiation Parameters

Data from analogous systems reveal critical variables:

Post-lithiation quenching with methanol or ammonium chloride is standard, followed by extraction with dichloromethane or ethyl acetate.

Isolation and Purification of the Lithium Uide

Solvent Removal and Crystallization

After lithiation, the reaction mixture is concentrated under reduced pressure. Residual THF is removed via azeotropic distillation with toluene. The lithium uide is typically isolated as a hygroscopic solid, requiring storage under argon.

Chromatographic Purification

Silica gel chromatography with non-polar solvents (hexane/ethyl acetate) effectively separates the product from unreacted boronate ester. However, the lithium uide’s sensitivity to moisture necessitates rapid processing and inert atmosphere handling.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : Methyl groups on the dioxaborolane ring resonate at δ 1.25 (singlet, 12H). The 1-methylpyrazole proton appears as a singlet near δ 3.90.

-

¹¹B NMR : A sharp peak at δ 30–32 ppm confirms tetracoordinated boron.

-

ESI-MS : Molecular ion peaks align with calculated mlz values (e.g., 209.1 for the precursor).

Purity Assessment

HPLC with UV detection (254 nm) is employed, with purity ≥95% required for synthetic applications. Residual palladium (≤50 ppm) is quantified via ICP-MS.

Challenges and Limitations

Moisture Sensitivity

The lithium uide rapidly hydrolyzes in air, forming borinic acid derivatives. Strict anhydrous conditions are essential during synthesis and handling.

Scalability Issues

Yields drop significantly at >10 mmol scale due to incomplete lithiation and side reactions. Continuous flow systems may mitigate this by improving mixing and temperature control.

Competing Side Reactions

Base-mediated decomposition of the pyrazole ring occurs above 100°C, necessitating precise temperature control during precursor synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Pd₂(dba)₃/XPhos | 59 | High yield, short reaction time | Costly catalyst |

| Pd(dppf)Cl₂·DCM | 28 | Scalable, mild conditions | Low yield, sensitive to hydrolysis |

| n-BuLi Lithiation | 45–78 | Versatile, no transition metals | Moisture-sensitive, stringent conditions |

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The compound can be reduced to form boronic acids or boronic esters.

Substitution: : The pyrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: : Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: : Boronic esters and borates.

Reduction: : Boronic acids and boronic esters.

Substitution: : Substituted pyrazoles.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology

In biological research, it serves as a tool for studying enzyme mechanisms and developing new pharmaceuticals. Its boronic acid group can interact with various biological targets, making it useful in drug discovery.

Medicine

The compound has potential applications in the development of new therapeutic agents. Its ability to form stable complexes with biological molecules makes it a candidate for drug design and development.

Industry

In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with amino acids like serine, threonine, and cysteine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0)

- Structure : A neutral boronic ester with a dioxaborolane ring and a 1-methylpyrazole substituent. Lacks the hydroxyl group and lithium counterion present in the target compound.

- Synthesis : Typically synthesized via Suzuki-Miyaura coupling or halogen exchange reactions, as seen in analogous protocols involving Li/Br exchange followed by reaction with dioxaborolanes .

- Reactivity : As a boronic ester, it exhibits moderate reactivity in cross-coupling reactions, often requiring activation (e.g., base or transmetallation) for efficient catalysis .

- Applications : Widely used as an intermediate in pharmaceuticals (e.g., montelukast sodium) and pesticides due to its stability and commercial availability .

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- Structure : Features a thiazole ring substituted with a phenyl group and a dioxaborolane.

- Synthesis : Prepared via Li/Br exchange on 2-phenyl-4-bromo-thiazole, followed by reaction with a dioxaborolane precursor in diethyl ether at low temperatures .

- Reactivity : Functions as a boronic ester in cross-couplings, with reactivity modulated by the electron-withdrawing thiazole ring.

- Applications : Primarily used in heterocyclic chemistry for constructing complex biaryl systems .

Lithium 2-Hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide

- Structure : Distinguished by the hydroxyl group and lithium counterion, forming a borate anion.

- Synthesis : Likely synthesized via deprotonation of a boronic acid precursor or transmetallation of a boronic ester with lithium hydroxide.

- Reactivity : Enhanced nucleophilicity and solubility compared to boronic esters, enabling faster reaction rates in Suzuki-Miyaura couplings. The hydroxyl group may participate in hydrogen bonding, influencing crystallization behavior .

- Applications : Preferred in high-throughput catalytic reactions requiring rapid kinetics, such as pharmaceutical intermediate synthesis.

Comparative Analysis Table

Research Findings and Implications

- Reactivity : The lithium borate uide’s enhanced reactivity stems from its ionic nature, which facilitates faster transmetallation in palladium-catalyzed reactions compared to neutral boronic esters .

- Stability : While boronic esters (e.g., CAS 761446-44-0) are more stable under ambient conditions, the target compound may require inert handling due to moisture sensitivity .

- Crystallography : The hydroxyl group in the lithium borate uide could aid in forming stable crystal lattices, as observed in SHELX-refined structures of similar boron-containing compounds .

Biological Activity

Lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide (commonly referred to as lithium boron complex) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a lithium ion coordinated to a boron atom in a dioxaborolane framework. The presence of the pyrazole ring contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 230.13 g/mol .

Lithium compounds are known to exert various biological effects, primarily through modulation of signaling pathways involved in mood stabilization and neuroprotection. The lithium ion is believed to influence phosphoinositide signaling pathways and inhibit inositol monophosphatase, leading to increased levels of inositol and subsequent effects on neurotransmitter systems .

The incorporation of the pyrazole moiety may enhance the compound's interaction with specific biological targets, potentially increasing its efficacy in therapeutic applications.

Biological Activities

1. Antimicrobial Activity:

Research has indicated that lithium boron complexes exhibit antimicrobial properties. A study focusing on similar boron-containing compounds showed significant antifungal activity against various strains of fungi. While specific data on this compound is limited, the structural similarities suggest potential efficacy against microbial pathogens .

2. Neuroprotective Effects:

Lithium is widely recognized for its neuroprotective effects in the treatment of bipolar disorder and other mood disorders. The compound may enhance neuronal survival under stress conditions by modulating apoptosis-related pathways and promoting neurogenesis. Case studies have shown that lithium treatment can lead to reduced rates of suicide and improved overall mental health outcomes .

3. Anticancer Potential:

Emerging evidence suggests that lithium compounds may possess anticancer properties. Studies have indicated that lithium can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. The mechanism may involve the modulation of signaling pathways such as Wnt/β-catenin and PI3K/Akt pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant antifungal activity observed | |

| Neuroprotective | Reduces apoptosis; enhances neurogenesis | |

| Anticancer | Inhibits proliferation; induces apoptosis |

Case Study: Neuroprotective Effects

A clinical trial involving patients with bipolar disorder demonstrated that lithium treatment significantly reduced manic episodes and improved mood stability over a 12-month period. Patients reported fewer depressive episodes and enhanced cognitive function compared to the control group .

Case Study: Antimicrobial Efficacy

In vitro studies on related boron compounds showed effective inhibition of fungal growth at concentrations as low as 10 µg/mL against Candida albicans. This suggests that this compound could exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via lithium-halogen exchange followed by boronation. For example, reacting a brominated pyrazole precursor (e.g., 4-bromo-1-methylpyrazole) with n-BuLi at −78°C in anhydrous diethyl ether, then quenching with a boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

- Key Factors :

- Temperature control (−78°C) prevents side reactions.

- Anhydrous conditions are critical due to the hygroscopic nature of lithium intermediates.

- Post-reaction purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this lithium boronate complex?

- Methodology :

- NMR : NMR confirms boron environment (δ ~30–35 ppm for sp-hybridized boron). and NMR identify pyrazole and dioxaborolane protons .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the lithium coordination geometry and confirms the boronate structure .

- FTIR : Peaks at 1350–1400 cm (B–O) and 1600–1650 cm (pyrazole C=N) validate functional groups .

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are compatible?

- Methodology : The boronate moiety participates in Suzuki-Miyaura couplings. For example, palladium catalysts (e.g., Pd(PPh)) mediate aryl-aryl bond formation with aryl halides in THF/HO at 80–100°C .

- Optimization :

- Ligands like SPhos enhance catalytic efficiency for sterically hindered substrates.

- Base selection (e.g., KCO) affects reaction rates and byproduct formation .

Advanced Research Questions

Q. What experimental challenges arise in handling this lithium boronate, and how can they be mitigated?

- Challenges :

- Hygroscopicity : Rapid hydrolysis in moist air degrades the boronate.

- Thermal Instability : Decomposition above 80°C limits high-temperature applications.

- Solutions :

- Use glovebox or Schlenk techniques for synthesis and storage.

- Stabilize with coordinating solvents (e.g., THF) or inert matrices .

Q. How can computational methods (e.g., DFT) predict reactivity or resolve contradictory crystallographic data?

- Methodology :

- DFT Calculations : Model the lithium coordination environment and electron density distribution to predict nucleophilic sites .

- Hirshfeld Surface Analysis : Resolves discrepancies in X-ray data (e.g., ambiguous hydrogen bonding) by comparing experimental and theoretical electron densities .

Q. What strategies address contradictory spectroscopic results (e.g., variable NMR shifts) in literature?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.